molecular formula C5H8I2 B3156673 1,1-Bis(iodomethyl)cyclopropane CAS No. 83321-23-7

1,1-Bis(iodomethyl)cyclopropane

Cat. No.: B3156673
CAS No.: 83321-23-7
M. Wt: 321.93 g/mol
InChI Key: NAEWACGRLOFYKO-UHFFFAOYSA-N
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Description

1,1-Bis(iodomethyl)cyclopropane is an organoiodine compound with the molecular formula C5H8I2. This compound is characterized by a cyclopropane ring substituted with two iodomethyl groups at the 1-position. The presence of iodine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of cyclopropane derivatives.

Mechanism of Action

Target of Action

1,1-Bis(iodomethyl)cyclopropane is a synthetic compound that primarily targets alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in the formation of complex organic structures.

Mode of Action

The compound acts as a carbene source . Carbenes are highly reactive species with a divalent carbon atom and two non-bonding electrons . The mode of action involves the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction is stereospecific, meaning it preserves the configuration of the alkene .

Biochemical Pathways

The interaction of this compound with alkenes affects the cyclopropane synthesis pathway . This pathway is significant in organic chemistry due to the highly strained nature of cyclopropane compounds, making them very reactive and interesting synthetic targets . Cyclopropanes are also present in numerous biological compounds .

Pharmacokinetics

ItsADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its molecular weight (321.93 g/mol) and its structure. It’s important to note that the compound’s bioavailability would be affected by these properties, as well as by factors such as route of administration and the presence of other compounds.

Result of Action

The primary result of the action of this compound is the formation of substituted cyclopropane structures . These structures are valuable in both chemical synthesis and in the production of various pharmaceuticals due to their reactivity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability . Additionally, the presence of other reactive species in the environment could potentially affect the compound’s reactivity and the outcomes of its interactions with alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(iodomethyl)cyclopropane can be synthesized through the reaction of cyclopropane with iodomethane in the presence of a strong base. Another method involves the use of carbenes, which are highly reactive intermediates that can add to alkenes to form cyclopropane rings .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(iodomethyl)cyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted cyclopropanes, while oxidation and reduction reactions can lead to the formation of cyclopropane derivatives with different functional groups .

Comparison with Similar Compounds

    1,1-Diiodocyclopropane: Similar in structure but lacks the iodomethyl groups.

    1,1-Dibromocyclopropane: Contains bromine atoms instead of iodine.

    1,1-Dichlorocyclopropane: Contains chlorine atoms instead of iodine.

Uniqueness: 1,1-Bis(iodomethyl)cyclopropane is unique due to the presence of two iodomethyl groups, which impart distinct reactivity and properties compared to other similar compounds. The iodine atoms make it a valuable intermediate for further functionalization and synthesis of complex molecules .

Properties

IUPAC Name

1,1-bis(iodomethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2/c6-3-5(4-7)1-2-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEWACGRLOFYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CI)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660404
Record name 1,1-Bis(iodomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83321-23-7
Record name 1,1-Bis(iodomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(iodomethyl)cyclopropane
Reactant of Route 2
1,1-Bis(iodomethyl)cyclopropane
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1,1-Bis(iodomethyl)cyclopropane
Reactant of Route 4
1,1-Bis(iodomethyl)cyclopropane
Reactant of Route 5
1,1-Bis(iodomethyl)cyclopropane
Reactant of Route 6
1,1-Bis(iodomethyl)cyclopropane

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